molecular formula C28H34N6O4S B590478 N-Desmethyl-N-benzyl sildenafil CAS No. 1446089-82-2

N-Desmethyl-N-benzyl sildenafil

Cat. No.: B590478
CAS No.: 1446089-82-2
M. Wt: 550.678
InChI Key: ZNBBYJQSWODKSY-UHFFFAOYSA-N
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Description

N-Desmethyl-N-benzyl sildenafil is a derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This compound is primarily used as a pharmaceutical reference standard and has applications in various scientific research fields. Its molecular formula is C28H34N6O4S, and it has a molecular weight of 550.67 g/mol .

Mechanism of Action

Target of Action

N-Desmethyl-N-benzyl sildenafil is a metabolite of sildenafil . The primary target of sildenafil and its metabolites is phosphodiesterase type 5 (PDE5) . PDE5 is pivotal in cellular signaling, regulating cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation .

Mode of Action

Sildenafil and its metabolites, including this compound, work by inhibiting PDE5 . This inhibition prevents the degradation of cGMP, leading to increased cGMP levels . The elevated cGMP levels promote smooth muscle relaxation and vasodilation, which are essential for the treatment of conditions like erectile dysfunction .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting PDE5, it impacts the cGMP pathway, leading to the activation of ion channels or cGMP-dependent protein kinases . This interaction regulates several physiological processes within the body, such as neuroprotection, antinociception, synaptic plasticity, calcium homeostasis, and vasodilation .

Pharmacokinetics

After administration, the levels of sildenafil in the body gradually decrease over a few hours . It can take about 24 hours for sildenafil to be completely removed from the body .

Result of Action

The inhibition of PDE5 by this compound leads to changes in gene expression and cellular behavior . Several studies have suggested that sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior . These changes may have far-reaching effects on human health and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, studies have shown that N-desmethyl sildenafil, the primary metabolite of sildenafil, can disrupt the endocrine system of aquatic organisms, potentially leading to changes in gene expression and epigenetic modifications . This suggests that the environment in which the compound is present can impact its action and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl-N-benzyl sildenafil typically involves the modification of sildenafil through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as liquid-liquid extraction, chromatographic separation, and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl-N-benzyl sildenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents such as methanol and chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O4S/c1-4-9-23-25-26(32(3)31-23)28(35)30-27(29-25)22-18-21(12-13-24(22)38-5-2)39(36,37)34-16-14-33(15-17-34)19-20-10-7-6-8-11-20/h6-8,10-13,18H,4-5,9,14-17,19H2,1-3H3,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBBYJQSWODKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446089-82-2
Record name N-Desmethyl-N-benzyl sildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL-N-BENZYL SILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV84GB3NEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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